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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-
Bromo-6-morpholinopyridine. The document is intended for researchers, scientists, and
professionals in the field of drug development. It consolidates available data on the
compound's physical and chemical characteristics, provides a plausible synthetic route with a
detailed experimental protocol, and discusses its potential applications in medicinal chemistry.
While exhaustive experimental data for this specific compound is not widely available in public
literature, this guide synthesizes information from analogous structures and predictive models
to offer a valuable resource.

Core Chemical Properties

2-Bromo-6-morpholinopyridine is a substituted pyridine derivative. The presence of the
bromine atom and the morpholine group at positions 2 and 6 of the pyridine ring, respectively,
imparts specific chemical characteristics that make it a molecule of interest in synthetic and
medicinal chemistry.

Table 1: Summary of Physical and Chemical Properties
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Property Value Source

Publicly available chemical

CAS Number 332134-60-8 databases

Molecular Formula CoH11BrN20 Calculated

Molecular Weight 243.10 g/mol Calculated

Melting Point 50 °C Vendor data

Boiling Point 372.2+42.0°C Predicted

Density 1.499 + 0.06 g/cm?3 Predicted

Appearance White to off-white solid Typical for similar compounds

Soluble in common organic
B ) ) Inferred from structurally
Solubility solvents like dichloromethane, o
similar compounds
chloroform, and methanol.

Synthesis and Purification

The synthesis of 2-Bromo-6-morpholinopyridine can be achieved through a nucleophilic
aromatic substitution reaction. A plausible and commonly employed method involves the
reaction of 2,6-dibromopyridine with morpholine.

Reaction Scheme

Nucleophilic Aromatic Substitution

2,6-Dibromopyridine

Click to download full resolution via product page

2-Bromo-6-morpholinopyridine

Caption: Synthesis of 2-Bromo-6-morpholinopyridine.

Detailed Experimental Protocol
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Materials:

e 2,6-Dibromopyridine

e Morpholine

o Palladium catalyst (e.g., Pdz(dba)s)

e Phosphine ligand (e.g., Xantphos)

e Strong base (e.g., Sodium tert-butoxide)

e Anhydrous solvent (e.g., Toluene or Dioxane)

o Ethyl acetate

¢ Hexane

e Brine

e Anhydrous sodium sulfate

Procedure:

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), dissolve 2,6-dibromopyridine (1 equivalent) in the anhydrous solvent.

» Addition of Reagents: To the stirred solution, add the palladium catalyst (e.g., 2 mol%), the
phosphine ligand (e.g., 4 mol%), and the strong base (e.g., 1.2 equivalents).

» Addition of Morpholine: Add morpholine (1.1 equivalents) to the reaction mixture.

e Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the
solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and wash with water and then brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for Synthesis and Purification:
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Caption: Experimental workflow for synthesis.
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Spectroscopic Data

Detailed experimental spectroscopic data for 2-Bromo-6-morpholinopyridine is not readily

available in the public domain. However, based on its structure, the following characteristic

signals can be predicted.

Table 2: Predicted Spectroscopic Data

Technique

Predicted Data

1H NMR

Signals corresponding to the protons on the
pyridine ring and the morpholine ring. The
pyridine protons would appear in the aromatic
region (8 6.5-8.0 ppm), showing characteristic
coupling patterns. The morpholine protons
would appear as two multiplets in the aliphatic

region (6 3.0-4.0 ppm).

13C NMR

Signals for the nine carbon atoms. The pyridine
carbons would appear in the downfield region (&
110-160 ppm), while the morpholine carbons
would be in the upfield region (& 45-70 ppm).

Mass Spec.

A molecular ion peak [M]* and a characteristic
[M+2]* peak of similar intensity due to the

presence of the bromine atom. Fragmentation
would likely involve the loss of the morpholine

ring or parts of it.

Characteristic absorption bands for C-Br
stretching, C-N stretching, C-O-C stretching of
the morpholine ring, and aromatic C-H and

C=C/C=N stretching of the pyridine ring.

Applications in Drug Discovery and Medicinal

Chemistry
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While specific biological activities for 2-Bromo-6-morpholinopyridine have not been
extensively reported, its structural motifs—the pyridine ring and the morpholine moiety—are
prevalent in a wide range of biologically active compounds.

o Pyridine Derivatives: These are known to exhibit a broad spectrum of pharmacological
activities, including antimicrobial, antiviral, and anticancer effects. They are key components
in many approved drugs.

e Morpholine Derivatives: The morpholine ring is often incorporated into drug candidates to
improve their pharmacokinetic properties, such as solubility and metabolic stability.
Morpholine-containing compounds have shown a variety of biological activities, including
acting as kinase inhibitors and GPCR modulators.

Given these characteristics, 2-Bromo-6-morpholinopyridine represents a valuable scaffold
for the synthesis of novel compounds with potential therapeutic applications. The bromine atom
provides a reactive handle for further chemical modifications, such as cross-coupling reactions,
allowing for the creation of diverse chemical libraries for biological screening.

Logical Workflow for Drug Discovery Application:
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Caption: Drug discovery workflow.

Safety Information

A specific Material Safety Data Sheet (MSDS) for 2-Bromo-6-morpholinopyridine is not
readily available. However, based on structurally similar compounds, it should be handled with
care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn.
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Conclusion

2-Bromo-6-morpholinopyridine is a chemical compound with significant potential as a
building block in medicinal chemistry and drug discovery. This technical guide has summarized
its known chemical properties and provided a plausible synthetic route. Further experimental
investigation is required to fully characterize its spectroscopic properties and explore its
biological activities. The information presented here serves as a foundational resource for
researchers interested in utilizing this compound in their scientific endeavors.

Disclaimer: The information provided in this document is for research purposes only. The
predicted data and proposed experimental protocols should be used as a guide and may
require optimization. All laboratory work should be conducted with appropriate safety
precautions.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-6-
morpholinopyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278154#2-bromo-6-morpholinopyridine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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